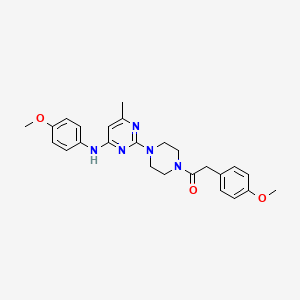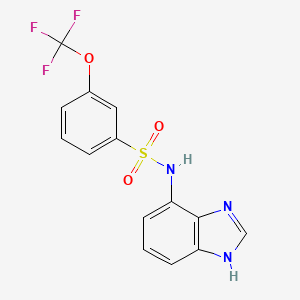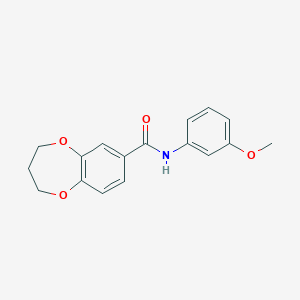
2-(4-Methoxyphenyl)-1-(4-(4-((4-methoxyphenyl)amino)-6-methylpyrimidin-2-yl)piperazin-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-METHOXYPHENYL)-1-(4-{4-[(4-METHOXYPHENYL)AMINO]-6-METHYLPYRIMIDIN-2-YL}PIPERAZIN-1-YL)ETHAN-1-ONE is a complex organic compound that features a combination of methoxyphenyl, aminopyrimidine, and piperazine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-METHOXYPHENYL)-1-(4-{4-[(4-METHOXYPHENYL)AMINO]-6-METHYLPYRIMIDIN-2-YL}PIPERAZIN-1-YL)ETHAN-1-ONE typically involves multi-step organic reactions. The process begins with the preparation of the methoxyphenyl and aminopyrimidine intermediates, which are then coupled with piperazine under controlled conditions. The reaction conditions often include the use of solvents such as dimethylformamide or dichloromethane, and catalysts like palladium on carbon or copper iodide to facilitate the coupling reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters such as temperature, pressure, and pH are meticulously controlled to ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction conditions is common to maintain consistency and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
2-(4-METHOXYPHENYL)-1-(4-{4-[(4-METHOXYPHENYL)AMINO]-6-METHYLPYRIMIDIN-2-YL}PIPERAZIN-1-YL)ETHAN-1-ONE undergoes various types of chemical reactions, including:
Oxidation: The methoxyphenyl groups can be oxidized to form quinones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles like bromine or chlorine. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxyphenyl groups can yield quinones, while reduction of nitro groups can produce corresponding amines.
Scientific Research Applications
2-(4-METHOXYPHENYL)-1-(4-{4-[(4-METHOXYPHENYL)AMINO]-6-METHYLPYRIMIDIN-2-YL}PIPERAZIN-1-YL)ETHAN-1-ONE has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-METHOXYPHENYL)-1-(4-{4-[(4-METHOXYPHENYL)AMINO]-6-METHYLPYRIMIDIN-2-YL}PIPERAZIN-1-YL)ETHAN-1-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to the desired biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-METHOXYPHENYL)-1-(4-{4-[(4-METHOXYPHENYL)AMINO]-6-METHYLPYRIMIDIN-2-YL}PIPERAZIN-1-YL)ETHAN-1-ONE shares structural similarities with other compounds containing methoxyphenyl, aminopyrimidine, and piperazine groups.
- Compounds such as 2-(4-METHOXYPHENYL)-1-(4-{4-[(4-METHOXYPHENYL)AMINO]-6-METHYLPYRIMIDIN-2-YL}PIPERAZIN-1-YL)ETHAN-1-ONE and 2-(4-METHOXYPHENYL)-1-(4-{4-[(4-METHOXYPHENYL)AMINO]-6-METHYLPYRIMIDIN-2-YL}PIPERAZIN-1-YL)ETHAN-1-ONE are often compared for their unique properties and potential applications.
Uniqueness
The uniqueness of 2-(4-METHOXYPHENYL)-1-(4-{4-[(4-METHOXYPHENYL)AMINO]-6-METHYLPYRIMIDIN-2-YL}PIPERAZIN-1-YL)ETHAN-1-ONE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C25H29N5O3 |
|---|---|
Molecular Weight |
447.5 g/mol |
IUPAC Name |
1-[4-[4-(4-methoxyanilino)-6-methylpyrimidin-2-yl]piperazin-1-yl]-2-(4-methoxyphenyl)ethanone |
InChI |
InChI=1S/C25H29N5O3/c1-18-16-23(27-20-6-10-22(33-3)11-7-20)28-25(26-18)30-14-12-29(13-15-30)24(31)17-19-4-8-21(32-2)9-5-19/h4-11,16H,12-15,17H2,1-3H3,(H,26,27,28) |
InChI Key |
JQMGFEFVKDXHOJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCN(CC2)C(=O)CC3=CC=C(C=C3)OC)NC4=CC=C(C=C4)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Fluoro-N-(4-{[4-methyl-6-(pyrrolidin-1-YL)pyrimidin-2-YL]amino}phenyl)benzamide](/img/structure/B11244738.png)
![N-(3-chlorophenyl)-2-{[4-(1H-pyrrol-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11244750.png)

![1-[(2-chlorobenzyl)sulfonyl]-N-(2-methylphenyl)piperidine-3-carboxamide](/img/structure/B11244761.png)

![methyl 1-(2-{[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-methylpropyl]amino}-2-oxoethyl)-1H-indole-3-carboxylate](/img/structure/B11244771.png)

![N-(2,4-Difluorophenyl)-2-{[4-methyl-6-(piperidine-1-sulfonyl)quinolin-2-YL]sulfanyl}acetamide](/img/structure/B11244785.png)
![1-[5-(2-fluorophenyl)furan-2-yl]-N-(4-methylbenzyl)methanamine](/img/structure/B11244790.png)
![N-(2-Fluorophenyl)-2-[(5-{[(4-fluorophenyl)carbamoyl]amino}-1,3,4-thiadiazol-2-YL)sulfanyl]acetamide](/img/structure/B11244791.png)
![2-{[5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-(propan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dimethylphenyl)acetamide](/img/structure/B11244795.png)
![N-(1,3-benzodioxol-5-yl)-2-{[5-(pyridin-4-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11244798.png)

![3-phenyl-7-(4-(propylsulfonyl)piperazin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B11244819.png)
